methyl 2-[(1-methylpyrazol-4-yl)methyl-[(E)-2-phenylethenyl]sulfonylamino]acetate
Description
Methyl 2-[(1-methylpyrazol-4-yl)methyl-[(E)-2-phenylethenyl]sulfonylamino]acetate is a synthetic organic compound featuring a pyrazole core substituted with a methyl group, a sulfonamide linker, and a conjugated styryl (E-phenylethenyl) group. Its structural complexity necessitates advanced analytical techniques, including crystallography (e.g., SHELX ) and computational modeling, to elucidate its properties.
Properties
IUPAC Name |
methyl 2-[(1-methylpyrazol-4-yl)methyl-[(E)-2-phenylethenyl]sulfonylamino]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O4S/c1-18-11-15(10-17-18)12-19(13-16(20)23-2)24(21,22)9-8-14-6-4-3-5-7-14/h3-11H,12-13H2,1-2H3/b9-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XERKDNIAAMERIF-CMDGGOBGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)CN(CC(=O)OC)S(=O)(=O)C=CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=C(C=N1)CN(CC(=O)OC)S(=O)(=O)/C=C/C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Similarities and Differences
The compound’s uniqueness lies in its hybrid structure combining pyrazole, sulfonamide, and styryl functionalities. Below is a comparative analysis with key analogs:
Table 1: Structural and Functional Comparison
| Compound Name | Key Functional Groups | Structural Features | Potential Applications |
|---|---|---|---|
| Target Compound | 1-Methylpyrazole, sulfonamide, styryl, methyl acetate | Sulfonylamino linker, conjugated styryl group | Pharmaceuticals (e.g., kinase inhibition) |
| Methyl 2-(1,3-dimethylpyrazol-4-yl)acetate | 1,3-Dimethylpyrazole, methyl acetate | Lacks sulfonamide and styryl groups | Agriculture, material science |
| 2-[(RS)-4-(Acetyloxy)phenylmethyl]phenyl Acetate | Pyridine, acetyloxy, phenyl acetate | Aromatic and ester groups, no sulfonamide | Pharmaceutical impurities reference |
Key Observations :
- The styryl group introduces rigidity and π-conjugation, which may influence electronic properties and binding kinetics, distinguishing it from pyridine-based analogs like the impurity standard in .
Methodological Approaches for Comparison
Structural comparisons rely on graph-based algorithms to identify isomorphic subgraphs, as described in . For instance:
- The pyrazole ring in the target compound and Methyl 2-(1,3-dimethylpyrazol-4-yl)acetate represents a conserved substructure, but divergent side chains dictate functional differences.
Research Findings and Implications
- Bioactivity : The sulfonamide-styryl hybrid structure may confer selectivity for enzymes like tyrosine kinases, whereas dimethylpyrazole analogs are more commonly used in agrochemicals due to their simpler hydrophobicity.
- Stability: The styryl group’s conjugation could reduce photodegradation compared to non-conjugated analogs, though this requires experimental validation.
- Synthetic Complexity : The target compound’s multifunctional design necessitates multi-step synthesis, contrasting with the straightforward preparation of Methyl 2-(1,3-dimethylpyrazol-4-yl)acetate .
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